2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, trifluoromethylphenyl, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the dichlorophenyl and trifluoromethylphenyl groups. The final step involves the formation of the thioacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioacetamide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can be compared with other imidazole-based compounds, such as:
- 2-((5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((5-(3,4-dichlorophenyl)-1-(4-trifluoromethylphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2F3N3OS/c1-15-5-8-18(9-6-15)32-23(34)14-35-24-31-13-22(16-7-10-20(26)21(27)11-16)33(24)19-4-2-3-17(12-19)25(28,29)30/h2-13H,14H2,1H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVQPDXRWWYXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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